physicochemical properties and solubility of 2-(3,5-Dichlorophenoxy)propanoic acid
physicochemical properties and solubility of 2-(3,5-Dichlorophenoxy)propanoic acid
An In-Depth Technical Guide to the Physicochemical Properties and Solubility of 2-(3,5-Dichlorophenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,5-Dichlorophenoxy)propanoic acid is a halogenated aromatic ether and a member of the phenoxypropanoic acid class of compounds. While its isomer, 2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop), is a well-characterized herbicide, the physicochemical properties and solubility of the 3,5-dichloro isomer are less documented in publicly available literature.[1] This guide provides a comprehensive framework for researchers to determine these critical parameters, which are fundamental to understanding the compound's behavior in various chemical and biological systems. A thorough grasp of these properties is essential for its potential applications in drug development, environmental science, and other research areas.
This document will detail the experimental procedures for elucidating the key physicochemical characteristics of 2-(3,5-Dichlorophenoxy)propanoic acid, providing not just the "how" but also the "why" behind the methodologies. The protocols described are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is the bedrock of its scientific investigation. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and analytical development.
Core Physicochemical Parameters
The following table outlines the key physicochemical properties of 2-(3,5-Dichlorophenoxy)propanoic acid, along with predicted or analogous values for context. It is important to note that experimental determination is crucial for obtaining accurate data for this specific isomer.
| Property | Description | Predicted/Analogous Value |
| Molecular Formula | The elemental composition of the molecule. | C9H8Cl2O3[2] |
| Molecular Weight | The mass of one mole of the substance. | 235.06 g/mol [2] |
| Melting Point | The temperature at which the solid and liquid phases are in equilibrium. | Not available. For the 2,4-dichloro isomer, it is 116-120 °C.[3] |
| pKa | The acid dissociation constant, indicating the strength of the carboxylic acid group. | Not available. For the 2,4-dichloro isomer, it is approximately 3.0.[4][5] |
| LogP | The logarithm of the partition coefficient between n-octanol and water, a measure of lipophilicity. | A predicted XlogP of 2.9 is available.[2] For the 2,4-dichloro isomer, the XLogP3 is 3.4.[6] |
Experimental Determination of Physicochemical Properties
This section provides detailed protocols for the experimental determination of the key physicochemical properties of 2-(3,5-Dichlorophenoxy)propanoic acid.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a molecule at a given pH. This, in turn, affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly accurate and widely used method for pKa determination.[7][8][9]
A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH electrode. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve.[7][10]
-
Preparation of Solutions:
-
Prepare a standard solution of 0.1 M NaOH and accurately determine its concentration.
-
Prepare a 0.01 M solution of 2-(3,5-Dichlorophenoxy)propanoic acid in a suitable solvent (e.g., a co-solvent system of water and methanol if solubility is low).
-
-
Titration Setup:
-
Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[7]
-
Place a known volume of the 2-(3,5-Dichlorophenoxy)propanoic acid solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution into the beaker.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add small, precise increments of the NaOH solution (e.g., 0.1 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of the steepest pH change).
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Veq) from the inflection point of the curve.
-
The pH at half the equivalence point (Veq/2) is equal to the pKa of the compound.[7]
-
-
Use of a strong base: A strong base ensures a complete and stoichiometric reaction with the weak acid, leading to a well-defined titration curve.
-
Calibration of the pH meter: Accurate pH measurements are fundamental to the precise determination of the pKa.
-
Stirring: Continuous stirring ensures homogeneity of the solution and a rapid response of the pH electrode to the added base.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of LogP by the Shake-Flask Method
LogP, the octanol-water partition coefficient, is a crucial measure of a compound's lipophilicity. It significantly influences membrane permeability, protein binding, and overall pharmacokinetic behavior. The shake-flask method is the traditional and most reliable method for LogP determination.[11]
A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase.
-
Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.
-
Prepare a stock solution of 2-(3,5-Dichlorophenoxy)propanoic acid in either water-saturated n-octanol or octanol-saturated water.
-
-
Partitioning:
-
In a separatory funnel, combine a known volume of the stock solution with the other phase.
-
Shake the funnel vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in water]
-
Calculate LogP as the base-10 logarithm of P.
-
-
Pre-saturation of solvents: This is critical to ensure that the volumes of the two phases do not change during the experiment due to mutual dissolution.
-
Vigorous shaking: This maximizes the interfacial surface area between the two phases, facilitating the rapid achievement of equilibrium.
-
Accurate analytical method: The precision of the LogP value is directly dependent on the accuracy of the concentration measurements in each phase.
Caption: Workflow for LogP determination by the shake-flask method.
Solubility
Solubility is a fundamental property that dictates a compound's bioavailability and formulation possibilities. The aqueous solubility of an ionizable compound like 2-(3,5-Dichlorophenoxy)propanoic acid is highly pH-dependent.
Aqueous Solubility
The following table provides context on the solubility of the related compound, 2-(2,4-Dichlorophenoxy)propanoic acid.
| Solvent | Solubility of 2-(2,4-Dichlorophenoxy)propanoic acid |
| Water | 829 mg/L at 25 °C[5] |
| Organic Solvents | Soluble in most organic solvents.[12] |
Experimental Determination of Aqueous Solubility
The OECD Guideline 105 for testing of chemicals outlines standard methods for determining water solubility.[13][14] The flask method is suitable for compounds with solubilities above 10 mg/L.[15]
Flask Method for Aqueous Solubility
An excess amount of the solid compound is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.[16]
-
Equilibration:
-
Add an excess amount of 2-(3,5-Dichlorophenoxy)propanoic acid to a flask containing a known volume of purified water.
-
Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation or filtration.
-
-
Analysis:
-
Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
-
Reporting:
-
The measured concentration represents the aqueous solubility of the compound at the specified temperature.
-
-
Use of excess solid: This ensures that a saturated solution is formed and that the system is at equilibrium.
-
Constant temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for obtaining reproducible results.
-
Adequate equilibration time: Sufficient time must be allowed for the dissolution process to reach equilibrium.
Caption: Workflow for aqueous solubility determination by the flask method.
Potential Biological Activity and Mechanism of Action
The proposed mechanism of action involves the compound binding to auxin receptors, which in turn leads to an increase in cell wall plasticity, protein synthesis, and the production of ethylene.[3] This results in abnormal cell division and elongation, disruption of vascular tissues, and ultimately, herbicidal effects.
Conclusion
This technical guide provides a comprehensive framework for the experimental determination of the key . By following the detailed protocols and understanding the underlying scientific principles, researchers can generate accurate and reliable data for this compound. A thorough characterization of these fundamental properties is an indispensable first step in unlocking its potential applications in drug development, agrochemicals, and other scientific disciplines.
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